molecular formula C14H16FN5O2S B6974779 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide

Cat. No.: B6974779
M. Wt: 337.37 g/mol
InChI Key: SJGHRGQOVQPHCT-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperazine ring substituted with a fluoropyrimidine moiety and a benzenesulfonamide group. The presence of these functional groups contributes to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often involve the use of bases such as potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactions and the use of automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., K₂CO₃), acids (e.g., hydrochloric acid), and solvents (e.g., DMF, ethanol). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it has been studied as an acetylcholinesterase inhibitor, which can enhance cognitive function by increasing acetylcholine levels in the brain . The molecular targets and pathways involved include cholinergic neurotransmission and other signaling pathways relevant to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
  • 4-(Trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide
  • 2-Nitro-N-(2-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide

Uniqueness

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2S/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)12-3-1-2-4-13(12)23(16,21)22/h1-4,9-10H,5-8H2,(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGHRGQOVQPHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2S(=O)(=O)N)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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